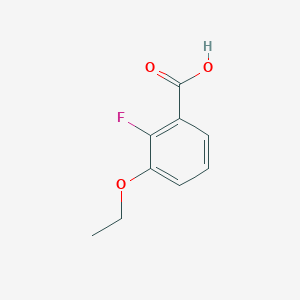

3-Ethoxy-2-fluorobenzoic acid

CAS No.: 1033201-71-6

Cat. No.: VC2817147

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033201-71-6 |

|---|---|

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 3-ethoxy-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | CQWCJEMORPCATH-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1F)C(=O)O |

| Canonical SMILES | CCOC1=CC=CC(=C1F)C(=O)O |

Introduction

3-Ethoxy-2-fluorobenzoic acid is a synthetic organic compound belonging to the benzoic acid family. It is characterized by the presence of ethoxy and fluorine substituents on the benzene ring, which significantly influence its chemical properties and biological activity. This compound is widely used in research, particularly in the fields of medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of 3-Ethoxy-2-fluorobenzoic acid typically involves several steps, including the incorporation of ethoxy and fluorine substituents onto the benzoic acid framework. This process can be optimized for industrial production by focusing on cost-effectiveness and scalability while maintaining reaction efficiency.

Common chemical reactions involving 3-Ethoxy-2-fluorobenzoic acid include:

-

Hydrolysis: Using sodium hydroxide to cleave ester bonds.

-

Reduction: Employing lithium aluminum hydride to reduce carboxylic acids to alcohols.

-

Esterification: Utilizing sulfuric acid to form esters from carboxylic acids and alcohols.

These reactions highlight the versatility of 3-Ethoxy-2-fluorobenzoic acid in organic synthesis.

Applications in Medicinal Chemistry

3-Ethoxy-2-fluorobenzoic acid is notable for its potential applications in medicinal chemistry. The presence of fluorine and ethoxy groups enhances its interaction with biological targets, such as enzymes and receptors, which can modulate their activity. This property makes it a promising candidate for the development of therapeutic agents.

Biological Activity

The compound's ability to interact with specific biological targets is crucial for its therapeutic efficacy. The ethoxy group contributes to its lipophilicity, facilitating absorption through biological membranes, while the fluorine atom enhances its binding affinity to certain enzymes and receptors.

Research Findings and Analysis

Research on 3-Ethoxy-2-fluorobenzoic acid focuses on its structural modifications and their impact on biological activity. Spectroscopic techniques such as NMR and IR are used to confirm the structural integrity and purity of synthesized compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume